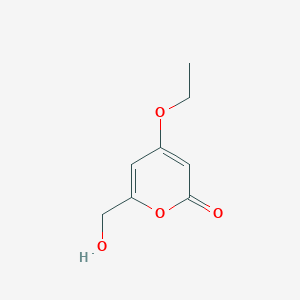
2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- is a heterocyclic organic compound that belongs to the family of 2H-pyran-2-ones This compound features a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality 2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-ethoxy-6-(carboxymethyl)-2H-pyran-2-one.
Reduction: Formation of 4-ethoxy-6-(hydroxymethyl)-tetrahydropyran.
Substitution: Formation of 4-substituted-6-(hydroxymethyl)-2H-pyran-2-ones.
Scientific Research Applications
2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-6-methyl-2H-pyran-2-one
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 4-Methoxy-6-styryl-2H-pyran-2-one
Uniqueness
2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both ethoxy and hydroxymethyl groups allows for diverse chemical modifications and applications in various fields .
Properties
CAS No. |
497160-28-8 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
4-ethoxy-6-(hydroxymethyl)pyran-2-one |
InChI |
InChI=1S/C8H10O4/c1-2-11-6-3-7(5-9)12-8(10)4-6/h3-4,9H,2,5H2,1H3 |
InChI Key |
XPCANESROYLLJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)OC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-](/img/structure/B14239489.png)
![1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]-](/img/structure/B14239494.png)
![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)
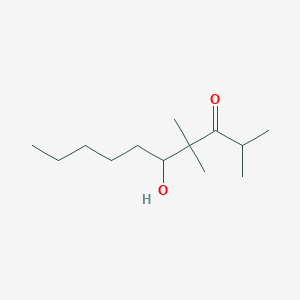
![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)
![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)

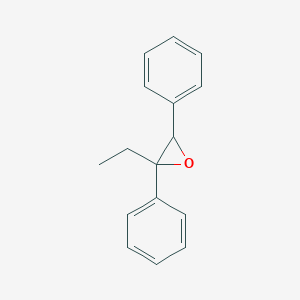
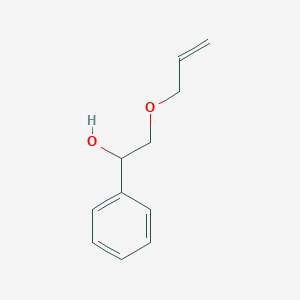
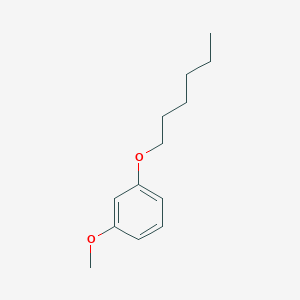
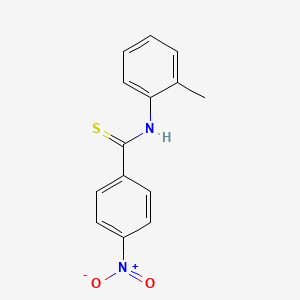
![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
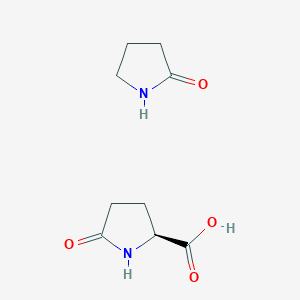
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
